Ethyl 6-((4'-carbamoyl-[1,4'-bipiperidin]-1'-yl)methyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 6-((4'-carbamoyl-[1,4'-bipiperidin]-1'-yl)methyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H33N5O4S and its molecular weight is 475.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Tetrahydropyrimidine derivatives have been synthesized using environmentally friendly methods and evaluated for their antimicrobial activities. For instance, novel chromone-pyrimidine coupled derivatives have shown promising antimicrobial properties. These derivatives were synthesized under solvent-free conditions using eco-friendly catalysts, indicating the potential for green chemistry approaches in drug synthesis (Tiwari et al., 2018). Further, some of these compounds exhibited significant antifungal and antibacterial activities, highlighting their potential as antimicrobial agents.
Anticancer Potential
Derivatives of tetrahydropyrimidine have also been explored for their anticancer activities. For example, a novel compound was synthesized and tested against human lung and hepatocellular carcinoma cell lines, showing high potency compared to standard antitumor drugs. This suggests that tetrahydropyrimidine derivatives could be promising candidates for anticancer drug development (Gomha et al., 2017).
Antimicrobial and Mosquito Larvicidal Activity
Another study synthesized a series of compounds based on the tetrahydropyrimidine scaffold and tested them for antimicrobial and mosquito larvicidal activities. These compounds showed good antibacterial and antifungal activities, as well as efficacy against mosquito larvae, indicating their potential in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
Properties
IUPAC Name |
ethyl 6-[(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)methyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O4S/c1-2-32-20(29)18-16(25-22(31)26-19(18)17-7-6-14-33-17)15-27-12-8-23(9-13-27,21(24)30)28-10-4-3-5-11-28/h6-7,14,19H,2-5,8-13,15H2,1H3,(H2,24,30)(H2,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCYIEJXVLOJCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CN3CCC(CC3)(C(=O)N)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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